molecular formula C12H11NO2 B1289877 3-Benzyloxy-5-hydroxypyridine CAS No. 209328-93-8

3-Benzyloxy-5-hydroxypyridine

Cat. No.: B1289877
CAS No.: 209328-93-8
M. Wt: 201.22 g/mol
InChI Key: YWNDNQACHFFODO-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-hydroxypyridine is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol It features a pyridine ring substituted with a benzyloxy group at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

The synthesis of 3-Benzyloxy-5-hydroxypyridine can be achieved through several routes. One common method involves the benzylation of 5-hydroxypyridine using benzyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the benzylation of 5-hydroxypyridine . This method is advantageous due to its mild reaction conditions and high yield.

Chemical Reactions Analysis

3-Benzyloxy-5-hydroxypyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include PCC, Jones reagent, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyloxy-5-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Benzyloxy-5-hydroxypyridine can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-phenylmethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-6-12(8-13-7-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNDNQACHFFODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 5-(phenylmethoxy)-3-pyridylamine (1.61 g, 8.00 mmol) was stirred into concentrated sulfuric acid (1.7 mL), water (2.5 mL) and ice (4 g). This mixture was allowed to stir for 10 min until the solution became homogeneous. To this cold, stirring solution was added a solution of sodium nitrite (552 mg, 8.00 mmol) in water (2 mL). The mixture was allowed to stir for 10 min. A boiling solution of concentrated sulfuric acid (5 mL) and water (4 mL) was added. The mixture was heated until all solids dissolved. Ice was added to cool the reaction. The pH was adjusted to 8 with 10% NaOH solution and saturated NaCl solution was added. The product was extracted with ethyl acetate (4×100 mL). The combined ethyl acetate extracts were dried (Na2SO4), filtered, concentrated by rotary evaporation and briefly vacuum to give 1.52 g (94.4%).
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1.61 g
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1.7 mL
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4 g
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2.5 mL
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552 mg
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2 mL
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5 mL
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzyloxy-5-hydroxypyridine
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Reactant of Route 5
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Reactant of Route 6
3-Benzyloxy-5-hydroxypyridine

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